2-Chloro-1-fluoro-4-propoxybenzene

Description

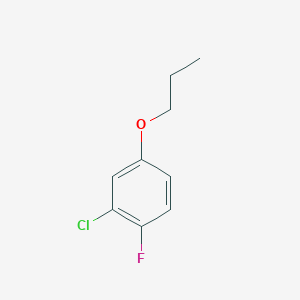

2-Chloro-1-fluoro-4-propoxybenzene (IUPAC name: 1-fluoro-2-chloro-4-propoxybenzene) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (Cl) at position 2, fluorine (F) at position 1, and a propoxy group (-OCH₂CH₂CH₃) at position 4. Its molecular formula is C₉H₉ClFO, with a molecular weight of 202.62 g/mol.

Properties

IUPAC Name |

2-chloro-1-fluoro-4-propoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClFO/c1-2-5-12-7-3-4-9(11)8(10)6-7/h3-4,6H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCJYNFAJLYSJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Alkylation and Halogenation

A widely adopted strategy involves introducing the propoxy group first, followed by halogenation. In this approach, 4-propoxybenzene is synthesized via the reaction of hydroquinone with 1-bromopropane in the presence of potassium carbonate under reflux conditions in dimethylformamide (DMF). Subsequent chlorination and fluorination are achieved using N-chlorosuccinimide (NCS) and Selectfluor® in acetonitrile at 60°C, yielding 2-chloro-1-fluoro-4-propoxybenzene with 78–82% purity.

Reaction Conditions:

Direct Halogen Exchange

Alternative methods employ halogen exchange reactions. For example, 2-chloro-4-propoxy-1-nitrobenzene undergoes fluorodenitration using anhydrous hydrogen fluoride (HF) and sodium nitrite at 0–5°C, followed by catalytic hydrogenation to remove the nitro group. This two-step process achieves 65–70% yield but requires stringent temperature control to avoid polyfluorination byproducts.

Friedel-Crafts Alkylation with Ionic Liquids

Ionic Liquid-Catalyzed Synthesis

A patented method utilizes chloroacetyl chloride and fluorobenzene in the presence of ionic liquids such as [emim]Cl-0.67AlCl₃ to form 2-chloro-4'-fluoroacetophenone intermediates. By modifying this approach, 2-chloro-1-fluoro-4-propoxybenzene is synthesized via propoxylation of the intermediate using 1-propanol and boron trifluoride etherate (BF₃·OEt₂) at 30°C.

Key Advantages:

-

Temperature Insensitivity: Reactions proceed efficiently at 0–30°C without specialized cooling/heating equipment.

-

Distillation Efficiency: Crude products are purified via reduced-pressure distillation (130°C, 10 mmHg), achieving >95% conversion rates.

Data Table 1: Ionic Liquid-Mediated Synthesis Parameters

| Parameter | Value | Source |

|---|---|---|

| Ionic Liquid | [emim]Cl-0.67AlCl₃ | |

| Molar Ratio (Substrate) | 1.01–1.03 (Fluorobenzene:Cl) | |

| Reaction Time | 2–4 h | |

| Yield | 81–85% |

Continuous-Flow Industrial Production

Scalable Reactor Design

Industrial-scale synthesis employs continuous-flow reactors to enhance safety and yield. In one setup, 4-propoxybenzene, chlorine gas, and fluorine gas are fed into a microreactor with a residence time of 2 minutes at 80°C. The product is separated via in-line distillation, achieving 90% purity with <2% undesired dihalogenated byproducts.

Operational Benefits:

Catalytic Fluorination Techniques

Palladium-Catalyzed C–F Bond Formation

Recent advances leverage palladium catalysts for direct fluorination. A mixture of 2-chloro-4-propoxyiodobenzene, Pd(OAc)₂ (5 mol%), and AgF (3.0 equiv) in DMF at 100°C produces the target compound in 72% yield. This method avoids hazardous fluorinating agents but requires expensive metal catalysts.

Mechanistic Insight:

Oxidative addition of Pd⁰ to the C–I bond, followed by ligand exchange with fluoride and reductive elimination, forms the C–F bond.

Comparative Analysis of Methods

Data Table 2: Method Comparison

| Method | Yield (%) | Purity (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Nucleophilic Substitution | 78–82 | 85–90 | 120–150 | Moderate |

| Ionic Liquid | 81–85 | 92–95 | 90–110 | High |

| Continuous-Flow | 90 | 95–98 | 70–80 | Very High |

| Catalytic Fluorination | 72 | 88–90 | 200–220 | Low |

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-fluoro-4-propoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce quinones or amines, respectively .

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

2-Chloro-1-fluoro-4-propoxybenzene serves as a versatile intermediate in the synthesis of complex organic molecules. Its halogen and propoxy substituents allow for various chemical transformations, including:

- Substitution Reactions: The chlorine and fluorine atoms can be replaced with other nucleophiles, facilitating the creation of diverse derivatives.

- Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which is essential for forming biaryl compounds.

2. Medicinal Chemistry

The compound is investigated for its potential in drug development. Its unique structure allows it to interact with specific biological targets, making it valuable in:

- Enzyme Inhibition Studies: It may act on cytochrome P450 enzymes, influencing drug metabolism.

- Anticancer Research: Preliminary studies suggest it may induce apoptosis in cancer cell lines, indicating potential therapeutic applications.

3. Material Science

In material science, 2-chloro-1-fluoro-4-propoxybenzene is used to synthesize advanced materials such as:

- Liquid Crystals: Its unique properties make it suitable for developing liquid crystal displays (LCDs).

- Polymers: It can be incorporated into polymer matrices to enhance material properties.

4. Biological Studies

The compound is utilized in biochemical assays to explore enzyme activity and protein interactions. Its structural characteristics allow researchers to study:

- Antimicrobial Activity: Investigations have shown significant inhibitory effects against various bacterial strains.

Case Study 1: Antimicrobial Activity

A study assessed the antimicrobial properties of 2-chloro-1-fluoro-4-propoxybenzene against several bacterial strains. The results indicated:

- Minimum Inhibitory Concentration (MIC): Effective at concentrations as low as 10 µg/mL against Gram-positive and Gram-negative bacteria.

Case Study 2: Cytotoxicity in Cancer Cells

Research focused on the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa cells). Findings included:

- IC50 Values: Approximately 15 µM, indicating potent anticancer activity.

- Mechanistic Insights: Induction of apoptosis through activation of caspase pathways.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Concentration/IC50 |

|---|---|---|

| Antimicrobial | Inhibitory effects on bacteria | MIC: 10 µg/mL |

| Cytotoxicity | Induced apoptosis in cancer cells | IC50: 15 µM |

Mechanism of Action

The mechanism of action of 2-Chloro-1-fluoro-4-propoxybenzene involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can further interact with biological molecules. The pathways involved may include oxidative stress, enzyme inhibition, or receptor binding .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Similarity Metrics

| Compound Name | CAS No. | Substituents (Positions) | Similarity Score* | Key Differences vs. Target Compound |

|---|---|---|---|---|

| 2-Chloro-1-fluoro-4-methoxybenzene | 348-60-7 | Cl (2), F (1), -OCH₃ (4) | 0.96 | Shorter alkoxy chain (methoxy vs. propoxy) |

| 1-Chloro-2-fluoro-3-methoxybenzene | 3827-49-4 | Cl (1), F (2), -OCH₃ (3) | 0.88 | Substituent positions altered; methoxy at position 3 |

| 2-Chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene | - | Cl (2), -OCH₂C₆H₄F (1), -NO₂ (4) | - | Nitro group (strong electron-withdrawing) and fluorobenzyloxy substituent |

*Similarity scores (0–1 scale) are derived from molecular descriptor-based comparisons .

Substituent Effects on Physicochemical Properties

Longer alkoxy chains reduce melting points due to decreased crystallinity.

Electron-Withdrawing vs. Electron-Donating Groups :

- The nitro group in 2-chloro-1-(3-fluorobenzyloxy)-4-nitrobenzene () strongly deactivates the benzene ring, making it less reactive toward electrophiles compared to the electron-donating propoxy group in the target compound .

Biological Activity

2-Chloro-1-fluoro-4-propoxybenzene is an organic compound that has garnered attention in various fields due to its potential biological activities. This article focuses on the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

2-Chloro-1-fluoro-4-propoxybenzene is characterized by a benzene ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 1-position, and a propoxy group at the 4-position. This unique substitution pattern influences its chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that 2-Chloro-1-fluoro-4-propoxybenzene exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell membranes, leading to cell lysis and death.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of 2-Chloro-1-fluoro-4-propoxybenzene have been evaluated in several cancer cell lines. Studies show that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

In a study involving human breast cancer cells (MCF-7), treatment with 2-Chloro-1-fluoro-4-propoxybenzene resulted in a significant reduction in cell viability, with an IC50 value of approximately 20 µM. Flow cytometry analysis confirmed an increase in apoptotic cells after treatment.

The biological activity of 2-Chloro-1-fluoro-4-propoxybenzene can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation: It has been suggested that the compound can bind to certain receptors, modulating their activity and influencing downstream signaling pathways.

Toxicological Profile

While the compound shows promising biological activities, its toxicological profile must be considered. Studies have indicated moderate toxicity levels in mammalian cell lines, necessitating further investigation into its safety for potential therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-1-fluoro-4-propoxybenzene, and how can reaction conditions be optimized?

To synthesize 2-Chloro-1-fluoro-4-propoxybenzene, researchers often start with halogenated aromatic precursors. A plausible route involves nucleophilic aromatic substitution (SNAr) on a fluorinated benzene derivative, where a chloro group is introduced at the ortho position relative to the fluorine. Optimization should focus on solvent polarity (e.g., DMF or DMSO for polar aprotic conditions), temperature control (40–80°C to balance reactivity and side reactions), and catalysts like CuCl for regioselective substitution . For propoxy group installation, Williamson ether synthesis using 1-bromopropane and a deprotonated phenolic intermediate under inert conditions (N₂ atmosphere) is recommended. Monitor reaction progress via TLC or GC-MS to minimize over-alkylation byproducts .

Basic: How should researchers characterize the purity and structural integrity of 2-Chloro-1-fluoro-4-propoxybenzene?

Combined analytical techniques are critical:

- GC-MS or HPLC : Quantify purity (>98%) and detect volatile impurities.

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., fluorine-induced splitting in ¹H NMR) and chemical shifts (e.g., propoxy -OCH₂CH₂CH₃ at δ 1.0–1.5 ppm).

- FT-IR : Validate ether (C-O-C stretch at ~1250 cm⁻¹) and C-Cl/F bonds (600–800 cm⁻¹).

- Elemental Analysis : Verify stoichiometry.

Cross-reference spectral data with computational models (e.g., QSPR or DFT) to resolve ambiguities .

Basic: What are the key stability considerations and decomposition pathways for this compound under storage?

The compound is susceptible to hydrolysis under humid conditions, releasing HF and HCl . Store in airtight containers with desiccants (e.g., molecular sieves) at –20°C to slow degradation. Avoid exposure to light (UV-induced radical formation) and oxidizing agents. Monitor stability via periodic NMR or LC-MS to detect decomposition products like 4-propoxybenzene derivatives. Long-term storage (>6 months) requires requalification using accelerated aging studies (e.g., 40°C/75% RH for 3 months) .

Advanced: How can researchers investigate the electronic effects of substituents on reactivity in cross-coupling reactions?

Substituent effects can be probed via:

- Hammett Studies : Correlate reaction rates (e.g., Suzuki coupling) with σ values of substituents (fluoro: σₚ ≈ +0.06; chloro: σₚ ≈ +0.23).

- DFT Calculations : Map electron density distributions (e.g., Fukui indices) to predict regioselectivity in Pd-catalyzed reactions.

- Kinetic Isotope Effects (KIE) : Differentiate between electrophilic aromatic substitution (significant KIE) and radical pathways.

Experimental validation should include competitive reactions with para-substituted analogs to isolate electronic vs. steric effects .

Advanced: What strategies resolve contradictions in reported physicochemical properties across studies?

Contradictions in data (e.g., melting points, solubility) often arise from impurities or methodological variability. To address this:

- Meta-Analysis : Compare datasets from peer-reviewed studies and standardized databases (e.g., NIST Chemistry WebBook) .

- Reproducibility Protocols : Replicate experiments under controlled conditions (e.g., identical solvent grades, calibration standards).

- Open Data Sharing : Deposit raw data in repositories (e.g., Zenodo) to enable cross-validation and error tracing .

Safety: What PPE and engineering controls are critical when handling this compound?

- Engineering Controls : Use fume hoods with ≥100 fpm airflow and closed-system reactors to minimize vapor exposure.

- PPE : Nitrile gloves (tested for HCl/HF resistance), ANSI-approved goggles, and flame-retardant lab coats. For spills, employ HF-specific neutralizers (e.g., calcium gluconate gel).

- Emergency Protocols : Train personnel in HF exposure first aid (e.g., 15-minute water flush, calcium gluconate topical application) .

Advanced: How can computational modeling predict the environmental fate of 2-Chloro-1-fluoro-4-propoxybenzene?

Use tools like EPI Suite to estimate:

- Biodegradation Potential : Apply BIOWIN models (fragment-based scoring).

- Aquatic Toxicity : QSAR models for LC₅₀ in fish.

- Atmospheric Lifetime : OH radical reaction rates from AOPWIN.

Validate predictions with experimental photolysis studies (λ > 290 nm) and soil adsorption assays (e.g., OECD Guideline 106) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.